An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 7-Chloro-7-Octenoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 7-Chloro-7-Octenoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 7-chloro-7-octenoate. In the absence of direct experimental spectra in publicly accessible literature, this document leverages established NMR principles and data from analogous compounds to offer a comprehensive and reasoned prediction of the chemical shifts. This approach is a common and invaluable tool in chemical research for structure verification and elucidation.
Introduction to Ethyl 7-Chloro-7-Octenoate and the Role of NMR
Ethyl 7-chloro-7-octenoate is a bifunctional molecule containing both an ethyl ester and a terminal vinyl chloride moiety. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural characterization of such organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the NMR signals, one can gain unambiguous insights into the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.
This guide will first present the predicted ¹H and ¹³C NMR chemical shifts for ethyl 7-chloro-7-octenoate, followed by a detailed rationale for these assignments based on fundamental NMR principles and comparative data from related structures.
Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted chemical shifts for the protons and carbons in ethyl 7-chloro-7-octenoate are summarized in the tables below. These predictions are based on the analysis of substituent effects and data from structurally related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 7-Chloro-7-Octenoate
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~2.30 | Triplet | 2H |
| H-3 | ~1.65 | Quintet | 2H |
| H-4 | ~1.30 | Multiplet | 2H |
| H-5 | ~1.45 | Multiplet | 2H |
| H-6 | ~2.10 | Quartet | 2H |
| H-8 (cis to Cl) | ~5.40 | Doublet | 1H |
| H-8 (trans to Cl) | ~5.50 | Doublet | 1H |
| -OCH₂CH₃ | ~4.12 | Quartet | 2H |
| -OCH₂CH₃ | ~1.25 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 7-Chloro-7-Octenoate
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~173.5 |
| C-2 | ~34.0 |
| C-3 | ~24.5 |
| C-4 | ~28.5 |
| C-5 | ~27.0 |
| C-6 | ~32.0 |
| C-7 | ~138.0 |
| C-8 | ~114.0 |
| -OCH₂CH₃ | ~60.5 |
| -OCH₂CH₃ | ~14.0 |
Rationale for Chemical Shift Assignments
The predicted chemical shifts are derived from the additive effects of the functional groups on the hydrocarbon backbone. The analysis is broken down into the key structural components of the molecule.
The Ethyl Ester Group
The chemical shifts for the ethyl group (-OCH₂CH₃) are well-established. The methylene protons (-OCH₂ CH₃) are adjacent to an electron-withdrawing oxygen atom, which deshields them, resulting in a downfield shift to approximately 4.12 ppm.[1] These protons are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-OCH₂CH₃ ) are further from the electronegative oxygen and thus appear more upfield, at around 1.25 ppm, as a triplet due to coupling with the two methylene protons.[1]
The carbonyl carbon (C-1) of the ester is significantly deshielded and is expected to resonate at a very downfield position, around 173.5 ppm.[2] The methylene carbon of the ethyl group (-OCH₂ CH₃) appears around 60.5 ppm, while the methyl carbon (-OCH₂CH₃ ) is found at approximately 14.0 ppm.[3]
The Aliphatic Chain (C-2 to C-6)
The methylene groups of the aliphatic chain exhibit characteristic chemical shifts for alkanes, with some influence from the adjacent functional groups.
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C-2 and H-2: The protons on C-2 are alpha to the carbonyl group, which is an electron-withdrawing group. This causes a downfield shift for H-2 to around 2.30 ppm (predicted as a triplet).[3] The C-2 carbon is also deshielded and is predicted to be around 34.0 ppm.
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C-3, C-4, C-5 and their Protons: These methylene groups are in a more "alkane-like" environment. Their proton signals are expected to overlap in the region of 1.30-1.65 ppm. Their carbon signals are predicted to be in the range of 24.5-28.5 ppm.[3]
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C-6 and H-6: The protons on C-6 are allylic to the C-7/C-8 double bond. This allylic position results in a downfield shift for H-6 to approximately 2.10 ppm (predicted as a quartet). The C-6 carbon is expected around 32.0 ppm.
The Vinyl Chloride Moiety (C-7 and C-8)
The vinyl chloride group at the terminus of the molecule has a significant influence on the NMR spectrum.
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Vinylic Protons (H-8): The two protons on C-8 are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts.[4][5] The proton cis to the chlorine atom is expected to be slightly more shielded than the proton trans to the chlorine atom. Therefore, we predict two distinct doublets around 5.40 ppm and 5.50 ppm. The geminal coupling between these two protons would be small (typically 0-3 Hz).
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Vinylic Carbons (C-7 and C-8): The sp² hybridized carbons of the double bond appear in the vinylic region of the ¹³C NMR spectrum. The carbon atom bearing the chlorine (C-7) is deshielded due to the electronegativity of chlorine and is predicted to be around 138.0 ppm. The terminal carbon (C-8) is expected to be more shielded, appearing at approximately 114.0 ppm.[6]
Experimental Protocol for NMR Analysis
For the acquisition of ¹H and ¹³C NMR spectra of ethyl 7-chloro-7-octenoate, the following general protocol is recommended:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal resolution.[7]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.[2]
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Visualization of Molecular Structure and Key Relationships
The following diagrams illustrate the structure of ethyl 7-chloro-7-octenoate and the key through-bond relationships that give rise to the predicted NMR splitting patterns.
Caption: Molecular structure of ethyl 7-chloro-7-octenoate.
Caption: Key ¹H-¹H coupling relationships in ethyl 7-chloro-7-octenoate.
Conclusion
This guide provides a robust prediction of the ¹H and ¹³C NMR spectra of ethyl 7-chloro-7-octenoate based on established principles and data from analogous structures. The detailed analysis of the expected chemical shifts and coupling patterns serves as a valuable resource for researchers in identifying and characterizing this compound. While these predictions offer a strong foundation, experimental verification remains the gold standard for structural elucidation.
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- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
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Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
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- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
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- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
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